Fluorescence Quantum Yield Retention in Duplex DNA: tC vs. 2-Aminopurine and Pyrrolo-dC
tC maintains a quantum yield of 0.16–0.21 when incorporated into double-stranded DNA, representing negligible quenching relative to its free solution value of 0.20 [1]. In contrast, the widely used fluorescent adenine analogue 2-aminopurine (2AP) exhibits a quantum yield of approximately 0.68 in aqueous solution but drops to <0.05 (typically 0.01–0.03) upon incorporation into duplex DNA—a quenching factor exceeding 20-fold [2]. Similarly, pyrrolo-dC, another cytosine analogue, undergoes significant fluorescence quenching in double-stranded contexts, rendering it a suboptimal choice for applications requiring consistent signal intensity independent of local sequence environment [3]. tC's quantum yield in duplex DNA is up to 50 times higher on average compared to other fluorescent base analogues that are highly quenched inside DNA [4].
| Evidence Dimension | Fluorescence quantum yield in double-stranded DNA |
|---|---|
| Target Compound Data | Φ = 0.16–0.21 |
| Comparator Or Baseline | 2-Aminopurine: Φ <0.05 (typically 0.01–0.03) in duplex DNA; Pyrrolo-dC: significantly quenched in dsDNA |
| Quantified Difference | tC quantum yield in dsDNA is 5–20× higher than 2AP; up to 50× brighter than other quenched FBAs on average |
| Conditions | Steady-state fluorescence; dsDNA context; pH 7.1; 20–25°C |
Why This Matters
High and consistent quantum yield in duplex DNA eliminates signal compensation requirements and enables reliable quantitative measurements across varying sequence contexts, reducing experimental variability and simplifying data interpretation.
- [1] Sandin, P., Börjesson, K., Li, H., Mårtensson, J., Brown, T., Wilhelmsson, L. M., & Albinsson, B. (2005). Fluorescent properties of DNA base analogue tC upon incorporation into DNA—negligible influence of neighbouring bases on fluorescence quantum yield. Nucleic Acids Research, 33(16), 5019-5025. https://doi.org/10.1093/nar/gki790 View Source
- [2] Rachofsky, E. L., Osman, R., & Ross, J. B. A. (2001). Probing structure and dynamics of DNA with 2-aminopurine: effects of local environment on fluorescence. Biochemistry, 40(4), 946-956. https://doi.org/10.1021/bi001664o View Source
- [3] Rist, M. J., & Marino, J. P. (2002). Fluorescent nucleotide base analogs as probes of nucleic acid structure, dynamics and interactions. Current Organic Chemistry, 6(9), 775-793. View Source
- [4] Glen Research. (2010). Glen Report 22.13: tC, tCo and tCnitro: Tricyclic Cytosine Probes of DNA and RNA Structure. View Source
